molecular formula C10H12O3 B042557 3',4'-Dimethoxyacetophenone CAS No. 1131-62-0

3',4'-Dimethoxyacetophenone

Cat. No.: B042557
CAS No.: 1131-62-0
M. Wt: 180.2 g/mol
InChI Key: IQZLUWLMQNGTIW-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a member of the class of acetophenones, characterized by the presence of methoxy groups at positions 3’ and 4’ on the benzene ring.

Mechanism of Action

Target of Action

3’,4’-Dimethoxyacetophenone, also known as 1-(3,4-Dimethoxyphenyl)ethanone, is a chemical compound with the molecular formula (CH3O)2C6H3COCH3

Mode of Action

It is known that the compound interacts with its targets through its chemical structure, which includes two methoxy groups and a ketone group .

Pharmacokinetics

Its solubility in hot water suggests that it may be absorbed in the gastrointestinal tract when ingested, and its distribution, metabolism, and excretion would depend on various factors including its chemical structure and the physiological condition of the individual.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’,4’-Dimethoxyacetophenone. For instance, its solubility in hot water suggests that temperature could affect its absorption and distribution. , indicating that environmental exposure could potentially affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxyacetophenone can be synthesized through several methods. One common method involves the reaction of 3’,4’-dihydroxyacetophenone with methyl iodide in the presence of anhydrous potassium carbonate in dry acetone. The mixture is heated at reflux for 45 minutes, cooled, filtered, and evaporated under reduced pressure. The residue is then purified by flash chromatography, yielding 3’,4’-dimethoxyacetophenone .

Industrial Production Methods: Industrial production of 3’,4’-dimethoxyacetophenone typically involves the reaction of dimethyl sulfate with acetoguaiacone in the presence of sodium hydroxide in ethanol. The reaction is first carried out at 50°C and then at reflux for one hour, resulting in a yield of approximately 78% .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.

Major Products:

Scientific Research Applications

3’,4’-Dimethoxyacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3’,4’-Dimethylacetophenone: Similar in structure but with methyl groups instead of methoxy groups.

    2’,4’-Dimethoxyacetophenone: Similar but with methoxy groups at different positions.

    4’-Methoxyacetophenone: Contains only one methoxy group at the 4’ position.

Uniqueness: 3’,4’-Dimethoxyacetophenone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and applications. The presence of two methoxy groups at the 3’ and 4’ positions makes it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLUWLMQNGTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061549
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
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CAS No.

1131-62-0
Record name 3,4-Dimethoxyacetophenone
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Record name 3,4-Dimethoxyphenyl methyl ketone
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Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-(3,4-dimethoxyphenyl)ethan-1-one
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Record name 3,4-DIMETHOXYPHENYL METHYL KETONE
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Record name 1-(3,4-Dimethoxyphenyl)ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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